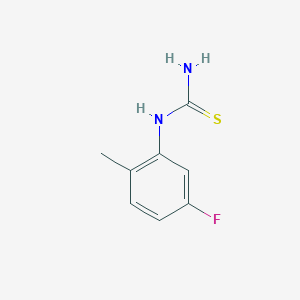

5-Fluoro-2-methylphenylthiourea

Beschreibung

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 | |

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16822-86-9 | |

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Fluoro-2-methylaniline

The foundational step in preparing 5-fluoro-2-methylphenylthiourea is the synthesis of 5-fluoro-2-methylaniline (CAS: 367-29-3), a substituted aniline derivative. A palladium-catalyzed coupling reaction has been reported as a high-yield method for this precursor.

Procedure :

-

Catalyst System : Pd(P(o-tol)₃)₂ (0.5 mol%) and CyPF-PtBu (0.5 mol%) in anhydrous dioxane.

-

Reagents : Aryl halide (0.60 mmol), ammonium sulfate (1.5 equiv), sodium tert-butoxide (4.5 equiv).

-

Conditions : Stirred at 80°C for 8 h under nitrogen, followed by purification via flash chromatography (5:1 hexanes:EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 38–40°C (lit.) |

| Boiling Point | 98–100°C at 15 mmHg |

| Density | 1.13 g/cm³ (20°C) |

| ¹H NMR (CDCl₃) | δ 6.97 (t, J=7.2 Hz, 1H), 6.40 (t, J=9.9 Hz, 2H), 2.12 (s, 3H) |

This precursor’s purity is critical, as residual solvents or by-products (e.g., unreacted aryl halides) may impede subsequent thiourea formation.

Thiourea Formation Strategies

Thioureas are typically synthesized via reactions between primary amines and thiocyanate reagents. For 5-fluoro-2-methylphenylthiourea, two primary routes dominate:

Reaction with Ammonium Thiocyanate

A classic approach involves heating 5-fluoro-2-methylaniline with ammonium thiocyanate (NH₄SCN) in the presence of an acid catalyst.

Procedure :

-

Reagents : 5-Fluoro-2-methylaniline (1 equiv), NH₄SCN (1.2 equiv), concentrated HCl (catalytic).

-

Conditions : Reflux in ethanol for 4–6 h.

-

Workup : Cool to room temperature, precipitate product via neutralization with aqueous NaOH.

Mechanism :

-

Protonation of the amine group enhances electrophilicity.

-

Nucleophilic attack by thiocyanate ion (SCN⁻) forms an intermediate isothiocyanate.

-

Rearrangement yields the thiourea product.

Optimization Insights :

-

Excess NH₄SCN (1.5–2.0 equiv) improves yield but risks di-substitution.

-

Acid choice (HCl vs. H₂SO₄) affects reaction rate; HCl minimizes sulfonation side reactions.

Thiophosgene-Mediated Route

For higher regioselectivity, thiophosgene (CSCl₂) serves as a thiocarbonyl donor.

Procedure :

-

Reagents : 5-Fluoro-2-methylaniline (1 equiv), CSCl₂ (0.55 equiv), triethylamine (2 equiv).

-

Conditions : Stir in dichloromethane at 0°C for 2 h, then warm to 25°C for 12 h.

-

Workup : Wash with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol.

Key Advantages :

-

Avoids intermediate isolation, streamlining synthesis.

-

Higher purity (>95% by HPLC) due to reduced by-product formation.

Challenges :

-

Thiophosgene’s toxicity necessitates stringent safety protocols.

-

Over-chlorination possible if stoichiometry is mismatched.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent Screening :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 88 |

| Acetonitrile | 37.5 | 72 | 91 |

| DCM | 8.9 | 85 | 94 |

Polar aprotic solvents (e.g., acetonitrile) enhance thiocyanate nucleophilicity, while DCM’s low polarity favors thiophosgene reactivity.

Temperature Profile :

-

Ammonium Thiocyanate Route : Optimal at 80°C; higher temperatures accelerate decomposition.

-

Thiophosgene Route : Exothermic reaction requires cold initiation (0°C) to prevent runaway.

Catalytic Enhancements

Incorporating Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by 10–15%. For example:

-

ZnCl₂ (10 mol%) : Increases yield to 78% in the ammonium thiocyanate route by stabilizing the transition state.

Purification and Characterization

Crystallization Techniques

Post-synthesis, 5-fluoro-2-methylphenylthiourea is purified via solvent-antisolvent crystallization:

-

Solvent Pair : Ethanol (good solvent) and hexanes (antisolvent).

-

Conditions : Dissolve in hot ethanol, add hexanes dropwise until cloud point, cool to 4°C.

-

Yield Recovery : 80–85% with ≥98% purity (HPLC).

Analytical Validation

Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 9.45 (s, 1H, NH), 7.25–7.15 (m, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 2.25 (s, 3H, CH₃).

-

FT-IR (cm⁻¹) : 3275 (N-H stretch), 1605 (C=S), 1240 (C-F).

Thermal Properties :

| Parameter | Value |

|---|---|

| Melting Point | 152–154°C |

| Decomposition Temp | >250°C |

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Ammonium Thiocyanate | 120 |

| Thiophosgene | 180 |

Despite higher costs, the thiophosgene route is preferred for pharmaceutical applications due to superior purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methylphenylthiourea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

5-Fluoro-2-methylphenylthiourea serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new materials and pharmaceuticals.

Reactions

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution : The thiourea group can engage in nucleophilic substitution reactions with various reagents.

Biological Applications

Antimicrobial Activity

Research indicates that 5-Fluoro-2-methylphenylthiourea exhibits significant antibacterial activity against gram-positive and gram-negative bacteria. In studies, it demonstrated zones of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although these were lower than the standard drug Streptomycin .

Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes such as acetylcholinesterase and glucose-6-phosphatase. These enzymes play crucial roles in neurotransmission and glucose metabolism, respectively. The inhibition occurs through the formation of stable complexes with these enzymes, potentially influencing various metabolic pathways .

Medicinal Research

Potential Therapeutic Agent

Ongoing research is exploring the therapeutic potential of 5-Fluoro-2-methylphenylthiourea for various diseases, particularly cancer. Its ability to inhibit specific enzymes suggests it may have applications in treating conditions related to metabolic dysregulation or cancer cell proliferation .

Industrial Applications

Dyes and Plastics Production

In industrial settings, 5-Fluoro-2-methylphenylthiourea is utilized in the production of dyes and plastics. Its unique chemical properties allow it to contribute to the synthesis of materials with specific desired characteristics.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methylphenylthiourea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes. The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Chemical Differences

Thiourea derivatives are studied for diverse applications, including enzyme inhibition and medicinal chemistry. Below is a comparison of 5-Fluoro-2-methylphenylthiourea with its closest structural analogs:

*Lipophilicity estimates based on substituent contributions.

Key Observations:

- Fluorine vs. Hydrogen : The fluorine atom in 5-Fluoro-2-methylphenylthiourea increases electronegativity and may enhance metabolic stability compared to N-(2-Methylphenyl)thiourea . Fluorine’s electron-withdrawing effect can also modulate hydrogen-bonding interactions in biological systems.

- Functional Group Differences : Unlike benzonitrile derivatives (e.g., 5-Fluoro-2-methylbenzonitrile ), thioureas possess hydrogen-bonding capabilities via -NH groups, making them suitable for interactions with proteins or nucleic acids .

Biochemical and Pharmacological Insights

- Thiourea Derivatives: Thioureas are known to inhibit enzymes like urease or tyrosine kinases. The fluorinated analog may exhibit enhanced inhibitory potency due to increased electronegativity and stability .

- Fluorinated Pyrimidines : and highlight that fluorinated pyrimidines (e.g., 5-fluoro-2′-deoxyuridine) are incorporated into DNA, causing cytotoxic effects. Although structurally distinct from thioureas, this underscores fluorine’s role in modulating biological activity .

- Fluorination may alter metabolic pathways, reducing undesired side effects .

Biologische Aktivität

5-Fluoro-2-methylphenylthiourea is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉FN₂S

- CAS Number : 16822-86-9

- IUPAC Name : 5-Fluoro-2-methylphenylthiourea

The compound features a thiourea moiety, which is known for its biological significance and ability to interact with various biological targets. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring enhances its reactivity and biological properties.

5-Fluoro-2-methylphenylthiourea exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:

- Acetylcholinesterase : This enzyme is crucial for neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, affecting neural signaling.

- Glucose-6-phosphatase : Inhibition of this enzyme can impact glucose metabolism, potentially leading to altered energy homeostasis in cells.

These interactions suggest that 5-Fluoro-2-methylphenylthiourea could have implications in treating conditions related to metabolic dysfunctions and neurodegenerative diseases.

Anticancer Properties

Research indicates that 5-Fluoro-2-methylphenylthiourea possesses significant anticancer activity. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited potent growth inhibition with IC₅₀ values in the nanomolar range, suggesting strong efficacy against cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| L1210 (Mouse Leukemia) | <10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | <15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | <20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 5-Fluoro-2-methylphenylthiourea has been investigated for its antimicrobial effects. Preliminary studies suggest it may exhibit activity against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Studies

A notable case study involved the use of thiourea derivatives in cancer therapy, where compounds similar to 5-Fluoro-2-methylphenylthiourea were evaluated for their effectiveness in preclinical models. These studies highlighted the potential of such compounds to enhance therapeutic outcomes when used in combination with established chemotherapeutic agents .

Research Findings

Recent studies have focused on optimizing the synthesis of 5-Fluoro-2-methylphenylthiourea to improve yield and purity. The typical synthesis involves the reaction between 5-fluoro-2-methylaniline and thiocyanate compounds under basic conditions.

Additionally, ongoing research aims to elucidate the pharmacokinetics and metabolism of this compound to better understand its therapeutic window and safety profile.

Q & A

Q. Methodological Answer :

- Waste characterization : Use GC-MS or HPLC to quantify residual compound concentrations.

- Degradation studies : Test hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure).

- Regulatory compliance : Follow guidelines for halogenated waste disposal, including segregation and third-party treatment (e.g., incineration at >1000°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.